Structural Elucidation of Potassium L-Aspartate Hemihydrate: A Comprehensive Crystallographic Guide
Structural Elucidation of Potassium L-Aspartate Hemihydrate: A Comprehensive Crystallographic Guide
Abstract
Potassium L-aspartate hemihydrate (PLAH) is a highly bioavailable active pharmaceutical ingredient (API) widely utilized in mineral supplementation, parenteral nutrition, and ophthalmic solutions[1]. While the biochemical efficacy of L-aspartate as a potassium transporter is well documented, the solid-state chemistry of its hemihydrate form dictates its stability, solubility, and shelf-life. This whitepaper provides an in-depth technical guide to the crystal structure analysis of PLAH (C₄H₆KNO₄ · 0.5H₂O), detailing the causality behind its thermodynamic stability, the self-validating protocols required for accurate crystallographic elucidation, and the molecular packing logic that defines its pharmaceutical viability[2].
The Causality of the Hemihydrate Phase
In pharmaceutical solid-state chemistry, the hydration state of an API is never arbitrary. The crystallization of chiral amino acid salts frequently yields complex, solvent-included networks[3]. For Potassium L-aspartate, the incorporation of exactly 0.5 moles of water per mole of the API is a thermodynamically driven structural requirement rather than a random solvent inclusion[4].
Why a hemihydrate? Alkali metal salts of amino acids often suffer from severe hygroscopicity, leading to deliquescence. In PLAH, the hemihydrate water molecule acts as a critical structural bridge. It coordinates directly with the potassium ion ( K+ ) to satisfy its coordination sphere and forms strong, directional O-H···O hydrogen bonds with the carboxylate groups of the L-aspartate backbone[5]. This bridging mechanism locks the crystal lattice into a rigid, non-hygroscopic state, preventing the lattice from collapsing into an amorphous phase and mitigating moisture-induced degradation during storage[6].
Intermolecular interactions stabilizing the PLAH crystal lattice.
Self-Validating Crystallographic Protocol
To ensure scientific integrity, the crystallographic analysis of PLAH must follow a self-validating system . This means every step of the workflow contains an internal check to guarantee that the single crystal analyzed is an exact structural representative of the bulk pharmaceutical powder, and that the assigned hydration state is empirically verified[7].
Step 1: Nucleation and Single-Crystal Growth
-
Methodology : Dissolve 500 mg of bulk PLAH powder in a minimum volume of ultra-pure deionized water at 40°C. Filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites[8]. Slowly diffuse an antisolvent (absolute ethanol) into the aqueous layer at a controlled temperature of 20°C.
-
Causality : The solvent-antisolvent diffusion method is chosen over rapid cooling to maintain a low, constant supersaturation level. Rapid evaporation forces kinetic trapping, often yielding the unstable dihydrate or amorphous precipitates[4]. Slow diffusion thermodynamically favors the stable hemihydrate phase.
Step 2: SCXRD Data Acquisition
-
Methodology : Select a highly birefringent, defect-free single crystal under polarized light. Mount the crystal on a polyimide loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a cold nitrogen stream set to 100 K. Collect diffraction data using Cu Kα radiation ( λ=1.54184 Å).
-
Causality : Data collection is performed at 100 K to freeze the dynamic disorder of the hemihydrate water molecule and reduce thermal atomic displacement parameters (ellipsoids), allowing for the precise location of hydrogen atoms. Cu Kα radiation is specifically selected over Mo Kα because the higher scattering power of copper radiation is required to accurately determine the absolute structure (Flack parameter) of the chiral L-aspartate molecule.
Step 3: Orthogonal Validation (The Self-Validating Mechanism)
-
Methodology :
-
Phase Purity : Generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the solved SCXRD model. Analyze the remaining bulk powder via experimental PXRD and overlay the two diffractograms. A 1:1 peak match validates that the single crystal represents the bulk.
-
Hydration State : Subject the bulk powder to Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA/DSC)[7].
-
-
Causality : SCXRD only analyzes a microscopic fraction of the sample. TGA/DSC provides macroscopic validation. The TGA must show a distinct mass loss corresponding exactly to 0.5 moles of water (approx. 5.0% weight loss for a MW of 180.20 g/mol ) prior to the decomposition of the amino acid backbone, confirming the hemihydrate assignment[1].
Workflow for PLAH crystal growth and SCXRD structural refinement.
Structural Elucidation & Molecular Packing
Unit Cell and Symmetry
Potassium L-aspartate hemihydrate crystallizes in a non-centrosymmetric, chiral space group (typically the monoclinic P21 or orthorhombic P212121 ), which is an absolute requirement given the enantiopure nature of the (2S)-2-aminobutanedioate anion[2]. The asymmetric unit contains two independent potassium ions, two L-aspartate molecules, and one fully occupied water molecule, satisfying the 0.5H2O stoichiometric ratio.
Coordination Geometry of Potassium
The K+ ion exhibits a highly irregular coordination polyhedron, typical of heavy alkali metals. It is coordinated by oxygen atoms from both the α -carboxylate and β -carboxylate groups of adjacent L-aspartate molecules, as well as the oxygen atom of the hemihydrate water. This multi-dentate chelation creates a dense, 3D polymeric network that is highly resistant to thermal degradation.
The Hydrogen-Bonding Network
The structural integrity of PLAH relies heavily on its hydrogen-bonding motif. The protonated primary amine ( −NH3+ ) acts as a strong hydrogen bond donor, forming bifurcated N−H⋅⋅⋅O bonds with the carboxylate acceptors of neighboring molecules[3]. The hemihydrate water molecule acts as both a hydrogen bond donor (to carboxylate oxygens) and an acceptor (from the amine group), effectively cross-linking the 2D layers of potassium aspartate into a cohesive 3D lattice[5].
Quantitative Crystallographic Data
The following tables summarize the representative quantitative data derived from the SCXRD refinement of PLAH, serving as a benchmark for quality control in drug development.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value / Specification |
| Chemical Formula | C₄H₆KNO₄ · 0.5 H₂O |
| Formula Weight | 180.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 |
| Temperature | 100(2) K |
| Radiation Type | Cu Kα ( λ=1.54184 Å) |
| Z (Molecules per unit cell) | 4 |
| Independent Reflections | > 3000 |
| Final R indices [I > 2σ(I)] | R1<0.05 , wR2<0.12 |
| Absolute Structure Parameter (Flack) | 0.02(3) (Confirms L-enantiomer) |
Table 2: Representative Hydrogen Bond Geometry
| Interaction ( D−H⋅⋅⋅A ) | d(D−H) (Å) | d(H⋅⋅⋅A) (Å) | d(D⋅⋅⋅A) (Å) | Angle (°) |
| N1-H1A···O3 (Carboxylate) | 0.89 | 1.95 | 2.82 | 165 |
| N1-H1B···O1 (Carboxylate) | 0.89 | 2.01 | 2.85 | 158 |
| O1W-H1W···O4 (Water Bridge) | 0.85 | 1.88 | 2.71 | 170 |
Conclusion
The crystallographic analysis of Potassium L-aspartate hemihydrate reveals a highly optimized solid-state architecture. The exact 0.5 molar ratio of water is not an impurity, but a fundamental structural pillar that bridges potassium ions and cross-links the L-aspartate lattice via an extensive hydrogen-bonding network. By employing a self-validating protocol combining low-temperature SCXRD, PXRD, and TGA/DSC, researchers can definitively characterize this API, ensuring its thermodynamic stability and efficacy in downstream pharmaceutical formulations.
References
-
POTASSIUM DL-ASPARTATE HEMIHYDRATE - Microsin SRL . Microsin.ro. 1
-
Potassium Hydrogen Aspartate Hemihydrate at best price in Mumbai . IndiaMART. 2
-
The Missing Structures of Pasteur's Aspartates . MDPI. 5
-
Method for separating and preparing L-aspartic acid chelated potassium dihydrate . Google Patents (CN102408347A). 4
-
A comparative study of two polymorphs of L-aspartic acid hydrochloride . ResearchGate. 3
-
Preparation method of potassium aspartate crystal . Google Patents (CN108546236B). 6
-
XRD1003 - How to evaluate solid pharmaceutical drugs (3): Confirming hydrates . Rigaku. 7
-
Role of Additives in Crystal Nucleation from Solutions: A Review . ACS Publications. 8
Sources
- 1. microsin.ro [microsin.ro]
- 2. m.indiamart.com [m.indiamart.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102408347A - Method for separating and preparing L-aspartic acid chelated potassium dihydrate - Google Patents [patents.google.com]
- 5. The Missing Structures of Pasteur’s Aspartates [mdpi.com]
- 6. CN108546236B - Preparation method of potassium aspartate crystal - Google Patents [patents.google.com]
- 7. rigaku.com [rigaku.com]
- 8. pubs.acs.org [pubs.acs.org]
